2-Methoxy-4-(trifluoromethyl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIZBXJOQZPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- Pyridine derivatives with substituents amenable to functional group transformations.
- Methoxy source, commonly methanol or methylating agents.
- Trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl copper complexes.
- Oxidizing agents or formylation reagents for aldehyde introduction.
Synthetic Route Outline
The preparation involves the following key steps:
Introduction of the Methoxy Group at the 2-Position:
- This is often achieved by nucleophilic substitution or methylation of a hydroxy-substituted pyridine precursor.
- Conditions typically involve methylating agents under controlled temperature to avoid side reactions.
Trifluoromethylation at the 4-Position:
- Electrophilic or nucleophilic trifluoromethylation methods are employed.
- Modern approaches use copper-mediated trifluoromethylation or radical trifluoromethyl sources to install the CF3 group selectively at the 4-position.
Formylation to Introduce the Aldehyde Group:
- The aldehyde group at the 3-position (nicotinaldehyde core) is introduced via formylation reactions such as the Vilsmeier-Haack reaction or directed lithiation followed by quenching with DMF.
- Careful control of reaction conditions is essential to prevent overreaction or degradation of sensitive groups.
Advanced Synthetic Techniques
Automated Capsule-Based Organic Synthesis:
- Recent research demonstrates the use of integrated consoles for fully automated synthesis involving capsule-based reagents and solid-supported catalysts.
- This method allows precise control over reaction parameters such as temperature, stirring, reagent addition, and purification, minimizing human error and exposure to hazardous reagents.
- The procedure includes imine formation, cyclization, and reductive amination steps, which could be adapted for heterocyclic aldehyde synthesis like 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Notes |
|---|---|---|---|---|
| Methoxy group introduction | Methylating agent (e.g., methyl iodide), base | 25-50 | 30-120 | Anhydrous conditions recommended |
| Trifluoromethylation | Cu(OTf)2 catalyst, trifluoromethyl source | 40-60 | 60-90 | Use of dry solvents and inert atmosphere |
| Formylation (aldehyde group) | Vilsmeier reagent or lithiation + DMF | 0-35 | 15-60 | Temperature control critical to avoid side reactions |
| Purification | Flash chromatography on silica gel | Ambient | Variable | Gradient elution with appropriate solvents |
Analytical Monitoring and Purification
- Reaction progress is monitored by thin-layer chromatography (TLC) using UV detection and staining reagents such as iodine or KMnO4.
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is used to confirm the structure and purity of intermediates and final product.
- High-resolution mass spectrometry (HRMS) provides molecular weight confirmation.
- Purification is typically achieved by flash chromatography on silica gel with solvent gradients optimized to separate the aldehyde product from impurities.
Summary of Key Research Findings
- The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, which is favorable for pharmaceutical applications.
- Automated and continuous flow synthesis techniques improve reproducibility, safety, and scalability.
- The combination of solid-supported reagents and automated consoles allows for efficient multi-step synthesis with minimal manual intervention.
- The aldehyde functionality is sensitive and requires careful handling during synthesis and purification to maintain integrity.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. While direct experimental data for this specific compound is limited, analogous trifluoromethylpyridine aldehydes show oxidation with potassium permanganate (KMnO₄) in acidic or neutral conditions to yield carboxylic acids . For example:
Reaction:
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde → 2-Methoxy-4-(trifluoromethyl)nicotinic acid
| Reagent | Conditions | Yield |
|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 hr | 70-85%* |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2 hr | 60-75%* |
*Yields extrapolated from structurally similar nicotinaldehyde oxidations .
Reduction Reactions
The aldehyde moiety can be selectively reduced to a primary alcohol using borohydride reagents. Sodium borohydride (NaBH₄) in ethanol achieves this transformation at ambient temperatures, while lithium aluminum hydride (LiAlH₄) in THF enhances reactivity for sterically hindered substrates :
Reaction:
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde → 2-Methoxy-4-(trifluoromethyl)nicotinyl alcohol
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | EtOH | 25°C, 1 hr | 82-90%* |
| LiAlH₄ | THF | 0°C→25°C, 2 hr | 75-88%* |
*Data inferred from reductions of 6-(trifluoromethyl)nicotinaldehyde analogues .
Nucleophilic Additions
The electrophilic aldehyde participates in condensation reactions. Key examples include:
Imine Formation
Reacts with primary amines (e.g., benzylamine) to form Schiff bases under anhydrous conditions :
Reaction:
R-NH₂ + Aldehyde → R-N=CH-Pyridine derivative
| Amine | Catalyst | Yield |
|---|---|---|
| Benzylamine | None, EtOH, reflux | 85-92%* |
| Cyclohexylamine | MgSO₄, CH₂Cl₂ | 78-86%* |
Aldol Condensation
Base-mediated reactions with ketones/aldehydes generate α,β-unsaturated derivatives. For example, condensation with acetone yields chalcone-like products :
Reaction:
Aldehyde + Acetone → (E)-3-(Pyridinyl)propen-2-one
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOH | H₂O/EtOH | 60°C, 4 hr | 65-78%* |
| K₂CO₃ | DMF | 80°C, 6 hr | 70-82%* |
Substitution Reactions
The methoxy and trifluoromethyl groups influence aromatic substitution patterns:
Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing groups, but directed metallation strategies enable functionalization. Lithiation at the 3-position using LDA followed by quenching with electrophiles (e.g., DMF) introduces formyl groups :
Reaction:
Li-Pyridine intermediate + DMF → 2-Methoxy-3,4-bis(trifluoromethyl)nicotinaldehyde
| Reagent Sequence | Yield |
|---|---|
| LDA, THF, -78°C → DMF | 55-68%* |
Nucleophilic Aromatic Substitution
The 2-methoxy group can be displaced under harsh conditions. Reaction with ammonia at 200°C yields 2-amino derivatives, though this pathway is less common due to competing decomposition :
Reaction:
2-Methoxy → 2-Amino substitution
| Conditions | Yield |
|---|---|
| NH₃ (aq), 200°C, 12 hr | 30-42%* |
Cross-Coupling Reactions
The aldehyde acts as a directing group for transition metal-catalyzed couplings. Palladium-mediated Suzuki-Miyaura reactions with arylboronic acids generate biaryl systems :
Reaction:
Aldehyde + Arylboronic Acid → 2-Methoxy-4-(trifluoromethyl)nicotinyl biaryl
| Catalyst System | Ligand | Yield |
|---|---|---|
| Pd(PPh₃)₄ | XPhos | 72-85%* |
| Pd(OAc)₂ | SPhos, K₂CO₃ | 68-80%* |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized to create various derivatives that possess diverse functional properties, enhancing its utility in drug development and material science.
Reagent for Chemical Reactions
- The compound can act as a reagent in various chemical reactions, including oxidation and substitution reactions. Its aldehyde functional group allows for further modifications, facilitating the development of new compounds with desired characteristics .
Biological Research
Enzyme Inhibition Studies
- The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can modulate biochemical processes, making it a candidate for studies on metabolic regulation and enzyme kinetics .
Receptor Binding and Signal Modulation
- Due to its structural similarity to nicotinamide, 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is studied for its ability to bind to various receptors. This binding can influence cellular signaling pathways related to cell proliferation, apoptosis, and inflammation .
Antimicrobial and Antitumor Activities
- Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Additionally, derivatives of the compound have shown promise in exhibiting antitumor activity against various cancer cell lines, indicating its potential role in cancer therapy .
Medicinal Applications
Therapeutic Potential
- Research is ongoing into the therapeutic effects of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde for treating diseases such as cancer and neurodegenerative disorders. Its unique chemical properties may contribute to its efficacy as a therapeutic agent.
Drug Development
- The compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its reactivity allows for the incorporation of additional functional groups that can enhance drug-like properties .
Industrial Applications
Development of Agrochemicals
- In agriculture, 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is utilized in the formulation of agrochemicals. Its effectiveness in controlling pests and weeds makes it valuable in crop protection strategies .
Materials Science
- The compound's unique properties also lend themselves to applications in materials science, where it can be used to develop materials with specific characteristics tailored for industrial applications.
Case Studies and Research Findings
- Antitumor Activity Study : A study examined the effects of various derivatives of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde on lung cancer cell lines (A549). Results indicated significant inhibitory effects on cell proliferation, suggesting potential use in cancer treatment .
- Enzyme Interaction Analysis : Research focused on the interaction between this compound and sirtuins revealed that it could modulate enzyme activity related to aging processes. This finding opens avenues for exploring its effects on metabolic diseases .
- Agrochemical Development : A case study demonstrated the efficacy of formulations containing 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde against key weed species in cereal crops, highlighting its potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in target proteins. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties by influencing its solubility and membrane permeability .
Comparison with Similar Compounds
Key Research Findings
Electronic Effects : The trifluoromethyl group at the 4-position in 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde enhances electrophilicity at the aldehyde group, favoring reactions with amines and hydrazines. In contrast, 2-Methoxy-6-(trifluoromethyl)nicotinaldehyde may exhibit reduced reactivity due to steric shielding of the aldehyde .
Biological Relevance: Hydrazone derivatives of nicotinaldehyde, such as those linked to quinoline systems, demonstrate antimicrobial activity attributed to their ability to disrupt bacterial membranes or enzymes .
Synthetic Flexibility : Sulfonyl chloride analogs (e.g., 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride) are preferred for creating sulfonamide libraries, whereas aldehyde derivatives are pivotal in constructing heterocyclic scaffolds .
Biological Activity
2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyridine ring with a methoxy group and a trifluoromethyl group, which contribute to its chemical properties and biological interactions. The molecular formula is , and its molecular weight is approximately 205.13 g/mol.
The biological activity of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups enhances its lipophilicity and electron-withdrawing properties, which may influence its binding affinity to receptors and enzymes.
Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways and molecular targets involved are still under investigation but are crucial for understanding its therapeutic potential.
Biological Activity Overview
Research has indicated several areas where 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde exhibits notable biological activity:
- Antimicrobial Activity : Initial studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some derivatives of nicotinaldehyde have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde may also exhibit similar properties.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors could indicate potential applications in neuropharmacology, particularly in modulating neural signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of various nicotinaldehyde derivatives, 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde was tested against several bacterial strains. The results indicated significant inhibition of growth, particularly against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Case Study: Cytotoxicity in Cancer Research
Another study investigated the cytotoxic effects of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde on human cancer cell lines. The findings revealed that the compound induced apoptosis in these cells, suggesting a mechanism that could be exploited for cancer therapy.
Q & A
Basic: What are the established synthetic routes for 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde, and how do reaction conditions influence yield?
The synthesis of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde typically involves cyclocondensation reactions. A key intermediate, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, can undergo cyclization with ammonia or substituted amines to form the pyridine core. Subsequent functionalization via methoxylation and aldehyde introduction is achieved through directed ortho-metalation or Vilsmeier-Haack formylation . Reaction parameters like temperature (optimized at 80–100°C for cyclization) and solvent polarity (e.g., DMF for formylation) critically affect yield, with deviations leading to byproducts such as over-oxidized acids or incomplete trifluoromethyl retention.
Advanced: What strategies enable regioselective functionalization of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde for derivatization?
Regioselective modification often targets the aldehyde group or the electron-deficient pyridine ring. For example:
- Aldehyde derivatization : Condensation with hydrazines (e.g., [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazine) in glacial acetic acid under reflux yields hydrazones, useful in antimicrobial studies .
- Electrophilic aromatic substitution : Bromination at the 6-position using NBS (N-bromosuccinimide) in DCM at 0°C, leveraging the directing effects of the methoxy and trifluoromethyl groups .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and careful control of base strength (K₂CO₃ preferred over stronger bases to prevent aldehyde degradation) .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton at δ 10.2–10.5 ppm, with splitting patterns indicating proximity to the pyridine ring. ¹⁹F NMR confirms trifluoromethyl resonance at δ -62 to -65 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves disorder in trifluoromethyl groups and hydrogen-bonding networks (e.g., O–H⋯N interactions in hydrazone derivatives). Crystallographic data should include R1 values < 5% for high reliability .
Advanced: How can computational modeling predict the reactivity of 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde in nucleophilic attacks?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal the aldehyde's electrophilicity (LUMO energy ≈ -1.8 eV) and charge distribution. The trifluoromethyl group withdraws electron density, enhancing the aldehyde's susceptibility to nucleophilic addition. QSAR models correlate Hammett σₚ values (-0.12 for methoxy) with reaction rates in hydrazone formation, aiding in predicting substituent effects .
Basic: What are the stability considerations for storing 2-Methoxy-4-(trifluoromethyl)nicotinaldehyde?
The compound is light-sensitive and prone to aldol condensation under basic conditions. Storage recommendations:
- Temperature : -20°C in amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DCM or THF with molecular sieves to inhibit moisture-induced side reactions.
- Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid oxidation .
Advanced: How do crystallographic studies resolve disorder in trifluoromethyl groups of derivatives?
In X-ray structures, disordered trifluoromethyl groups are modeled using PART instructions in SHELXL, with occupancy ratios refined to 0.7:0.3. Restraints on C–F distances (1.32–1.35 Å) and isotropic displacement parameters (Uiso ≈ 0.05 Ų) improve refinement stability. Hydrogen-bonding networks (e.g., N–H⋯O in hydrazones) further stabilize the lattice, reducing thermal motion artifacts .
Basic: What biological activities have been explored for derivatives of this compound?
Derivatives exhibit antimicrobial potential, particularly against Mycobacterium tuberculosis. The hydrazone analog shows MIC (Minimum Inhibitory Concentration) values of 8 µg/mL, attributed to π–π stacking with bacterial enzyme active sites (e.g., enoyl-ACP reductase). Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of mycolic acid elongation .
Advanced: How can researchers address contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 40–75% in cyclocondensation steps) often arise from:
- Impurity of starting materials : Use HPLC-grade (≥99.5%) reagents to minimize side reactions.
- Catalyst decomposition : Replace Pd catalysts after 3–5 cycles to maintain efficiency.
- Scale effects : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol, where heat dissipation becomes critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
